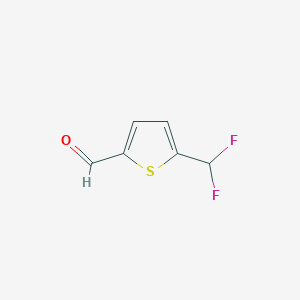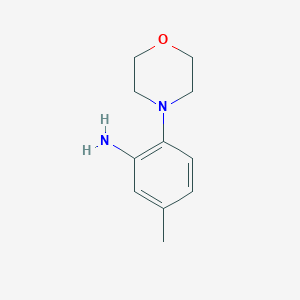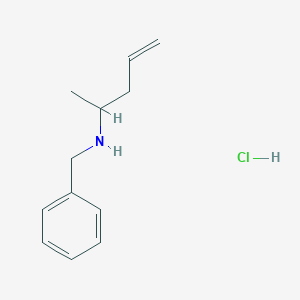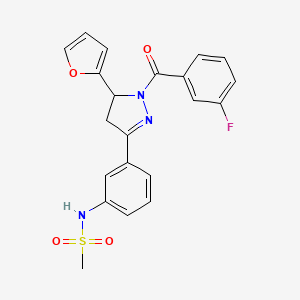![molecular formula C11H14N2O B2788893 2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine CAS No. 2198662-13-2](/img/structure/B2788893.png)
2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine is a chemical compound that belongs to the family of pyrimidine derivatives. It is commonly known as CPMP and is widely used in scientific research due to its unique properties. CPMP has a molecular formula of C12H14N2O and a molecular weight of 202.26 g/mol.
Mecanismo De Acción
CPMP acts as a competitive inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the biosynthesis of pyrimidine nucleotides. By inhibiting DHODH, CPMP prevents the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This results in the inhibition of cell proliferation and growth.
Biochemical and Physiological Effects:
CPMP has been shown to have potent antiproliferative and anticancer effects in vitro and in vivo. It has also been shown to inhibit the growth of various types of cancer cells, including leukemia, lymphoma, and solid tumors. Additionally, CPMP has been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPMP is its specificity towards DHODH, which makes it a useful tool for studying the activity of this enzyme. Additionally, CPMP has been shown to have low toxicity and good pharmacokinetic properties. However, one of the main limitations of CPMP is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of CPMP in scientific research. One area of interest is the development of new drugs that target DHODH for the treatment of cancer and other diseases. Another area of interest is the study of the role of DHODH in immune cell function and the development of immunomodulatory drugs. Additionally, CPMP can be used as a chemical probe to study the activity of other enzymes that are involved in nucleotide biosynthesis.
Métodos De Síntesis
CPMP can be synthesized through a series of chemical reactions. The first step involves the synthesis of 3-cyclopenten-1-ol by the reaction of cyclopentadiene with ethylene oxide in the presence of a catalyst. The second step involves the reaction of 3-cyclopenten-1-ol with methylamine to form 3-cyclopenten-1-ylmethylamine. The final step involves the reaction of 3-cyclopenten-1-ylmethylamine with cyanoacetic acid to form CPMP.
Aplicaciones Científicas De Investigación
CPMP has been extensively used in scientific research due to its unique properties. It is commonly used as a chemical probe to study the activity of enzymes that are involved in the biosynthesis of nucleotides. CPMP is also used in the development of new drugs that target these enzymes. Additionally, CPMP is used in the study of the structure and function of nucleotide-binding proteins.
Propiedades
IUPAC Name |
2-(cyclopent-3-en-1-ylmethoxy)-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9-6-7-12-11(13-9)14-8-10-4-2-3-5-10/h2-3,6-7,10H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDWWCCOBWWKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC2CC=CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]glycinamide](/img/structure/B2788814.png)

![3-Methyl-5-[[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2788817.png)


![7-(Difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2788822.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2788826.png)

![(1S,3R,4R)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2788829.png)
![Methyl 2-{[2-(methylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}benzenecarboxylate](/img/structure/B2788830.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2788833.png)